

# An In-depth Technical Guide to 3',2,2-Trimethylpropiophenone

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## Compound of Interest

Compound Name: 3',2,2-  
TRIMETHYLPROPIOPHENONE

Cat. No.: B1316825

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3',2,2-trimethylpropiophenone**, a ketone derivative with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions with empirical data from closely related analogs to offer insights into its synthesis, properties, and potential areas of investigation. This document is intended to serve as a foundational resource for researchers and professionals interested in the exploration and utilization of this molecule.

## Introduction

**3',2,2-Trimethylpropiophenone**, systematically named 2,2-dimethyl-1-(3-methylphenyl)propan-1-one, is an aromatic ketone. Its structure, featuring a meta-substituted toluene ring and a bulky tert-butyl ketone group, suggests potential for steric and electronic modulation in chemical reactions and biological interactions. While specific applications in drug development are not yet documented, its structural motifs are present in various biologically active compounds.

## Chemical and Physical Properties

Based on its structure and data from publicly available chemical databases, the following properties can be attributed to **3',2,2-trimethylpropiophenone**.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **3',2,2-Trimethylpropiophenone**

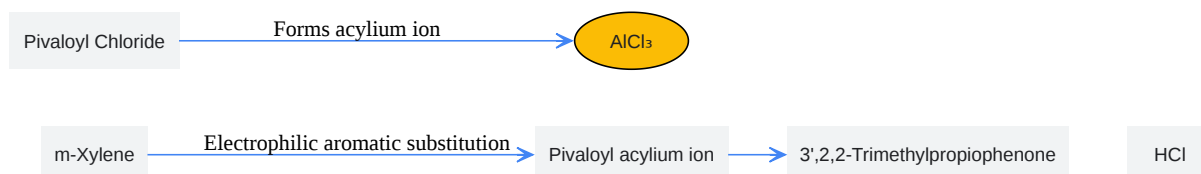
Property	Value	Source
IUPAC Name	2,2-dimethyl-1-(3-methylphenyl)propan-1-one	PubChem
Synonyms	3',2,2-Trimethylpropiophenone, 2,2-Dimethyl-1-m-tolylpropan-1-one	PubChem
CAS Number	50390-49-3	PubChem <sup>[1]</sup>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O	PubChem <sup>[1]</sup>
Molecular Weight	176.25 g/mol	PubChem <sup>[1]</sup>
Predicted XLogP3-AA	3.4	PubChem <sup>[1]</sup>
Predicted Hydrogen Bond Donor Count	0	PubChem <sup>[1]</sup>
Predicted Hydrogen Bond Acceptor Count	1	PubChem <sup>[1]</sup>
Predicted Rotatable Bond Count	2	PubChem <sup>[1]</sup>
Predicted Topological Polar Surface Area	17.1 Å <sup>2</sup>	PubChem <sup>[1]</sup>

## Synthesis

A definitive, published experimental protocol for the synthesis of **3',2,2-trimethylpropiophenone** is not readily available in the scientific literature. However, the most logical and commonly employed method for the preparation of such aryl ketones is the Friedel-Crafts acylation.

## Theoretical Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of m-xylene with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ).



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Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of **3',2,2-trimethylpropiophenone**.

## General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and should be optimized for this specific transformation.

Materials:

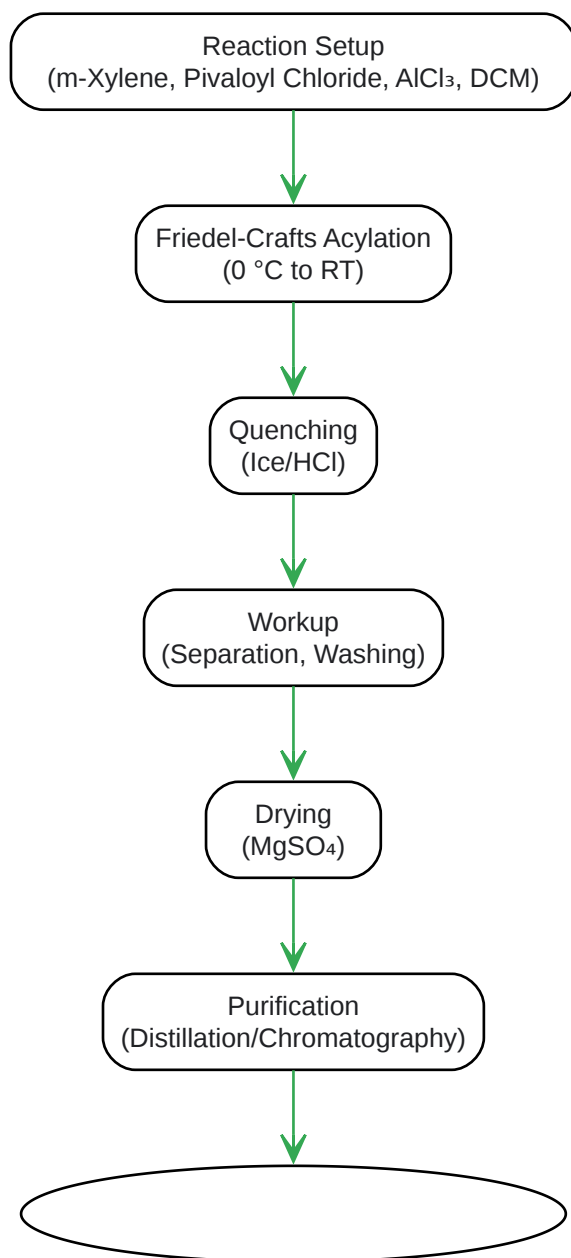
- m-Xylene
- Pivaloyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add pivaloyl chloride to the stirred suspension.
- After the addition is complete, add m-xylene dropwise from the addition funnel, maintaining the temperature at 0 °C.
- After the addition of m-xylene, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

Workflow Diagram:



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Caption: A generalized experimental workflow for the synthesis and purification of **3',2,2-trimethylpropiophenone**.

## Spectroscopic Data (Predicted and Analog-Based)

No experimentally determined spectra for **3',2,2-trimethylpropiophenone** have been found in the reviewed literature. The following data is based on theoretical predictions and comparison with structurally similar compounds.

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the aromatic ring, and the tert-butyl group.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **3',2,2-Trimethylpropiophenone**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic C-H	7.1 - 7.6	m	4H
Ar-CH <sub>3</sub>	~2.4	s	3H
C(CH <sub>3</sub> ) <sub>3</sub>	~1.3	s	9H

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The carbon NMR spectrum would provide information on the number of unique carbon environments.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **3',2,2-Trimethylpropiophenone**

Carbon	Predicted Chemical Shift (ppm)
C=O	> 200
Aromatic C (quaternary)	135 - 145
Aromatic C-H	125 - 135
C(CH <sub>3</sub> ) <sub>3</sub> (quaternary)	40 - 50
C(CH <sub>3</sub> ) <sub>3</sub>	25 - 35
Ar-CH <sub>3</sub>	~21

## **Infrared (IR) Spectroscopy (Predicted)**

The IR spectrum would be characterized by strong absorptions corresponding to the carbonyl group and C-H bonds.

Table 4: Predicted IR Absorption Frequencies for **3',2,2-Trimethylpropiophenone**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Stretch	1680 - 1700	Strong
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Strong
Aromatic C=C Stretch	1450 - 1600	Medium-Weak

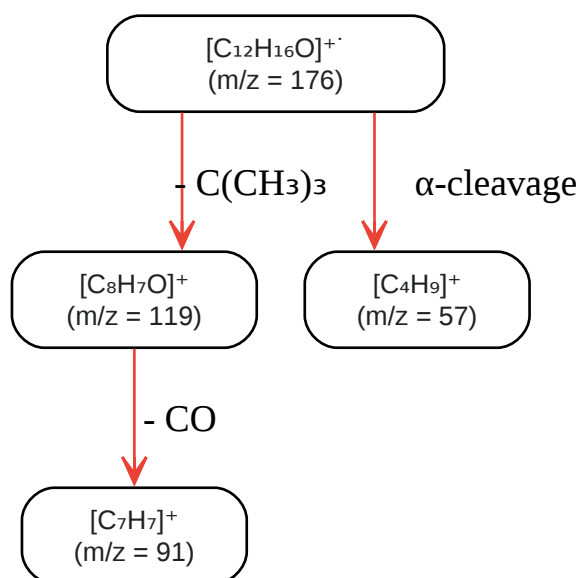
## Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of **3',2,2-Trimethylpropiophenone**

m/z	Fragment	Notes
176	[C <sub>12</sub> H <sub>16</sub> O] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
119	[M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>	Loss of the tert-butyl group (α-cleavage)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion, from cleavage of the tolyl group
57	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>	tert-Butyl cation

Fragmentation Pathway:



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Caption: Predicted major fragmentation pathways for **3',2,2-trimethylpropiophenone** in mass spectrometry.

## Potential Applications and Future Research

While no specific biological activities or applications in drug development for **3',2,2-trimethylpropiophenone** have been reported, its structure suggests several avenues for future research:

- **Medicinal Chemistry:** The compound could serve as a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic properties. The tolyl and pivaloyl groups can be further functionalized to explore structure-activity relationships.
- **Chemical Probe Development:** Its relatively simple structure could be a starting point for the development of chemical probes to study biological processes.
- **Material Science:** Aromatic ketones can sometimes be used in the development of polymers or other materials.

Further research is required to synthesize and characterize **3',2,2-trimethylpropiophenone** and to evaluate its biological and chemical properties.



## Conclusion

**3',2,2-Trimethylpropiophenone** is a chemical entity with potential for further scientific exploration. This guide has provided a theoretical framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. It is hoped that this document will stimulate further research into this and related molecules, ultimately leading to a better understanding of their properties and potential applications.

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## References

- 1. 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | C<sub>12</sub>H<sub>16</sub>O | CID 14250269 - PubChem [pubchem.ncbi.nlm.nih.gov]
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